molecular formula C18H24N4O2 B4595736 1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide

1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide

Cat. No.: B4595736
M. Wt: 328.4 g/mol
InChI Key: YXKJNRJRWRCMCK-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a carboxamide group, and substituents such as a 3-methylphenyl group, an oxolan-2-ylmethyl group, and a propan-2-yl group

Scientific Research Applications

1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of Substituents: The 3-methylphenyl group, oxolan-2-ylmethyl group, and propan-2-yl group can be introduced through nucleophilic substitution or alkylation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-methyltriazole-4-carboxamide: Similar structure with a methyl group instead of a propan-2-yl group.

    1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-ethyltriazole-4-carboxamide: Similar structure with an ethyl group instead of a propan-2-yl group.

    1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-butyltriazole-4-carboxamide: Similar structure with a butyl group instead of a propan-2-yl group.

Uniqueness

1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. The presence of the propan-2-yl group, in particular, may impart unique steric and electronic effects that differentiate it from similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12(2)17-16(18(23)19-11-15-8-5-9-24-15)20-21-22(17)14-7-4-6-13(3)10-14/h4,6-7,10,12,15H,5,8-9,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKJNRJRWRCMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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